N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide
Description
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-3-4-14(2)18(11-13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-5-7-16(23)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNDIHAIXXIALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with o-phenylenediamine derivatives in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group exhibits moderate electrophilic aromatic substitution (EAS) activity. Key observations:
Mechanistic Notes :
-
Nitration occurs preferentially at the meta position due to steric hindrance from the chlorine atom .
-
Suzuki coupling requires palladium catalysts to replace the chloro group with arylboronic acids.
Amide Functional Group Reactivity
The ethanediamide moiety participates in hydrolysis and condensation reactions:
| Reaction | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux, 8 hrs | Cleavage to carboxylic acid + amine | |
| Base Hydrolysis | NaOH (2M), 60°C, 4 hrs | Sodium carboxylate + free amine | |
| Schiff Base Formation | Aldehydes (RCHO), EtOH, Δ | Imine-linked derivatives |
Key Finding : Hydrolysis rates depend on steric effects from the 2,5-dimethylphenyl group, slowing reactivity by ~40% compared to unsubstituted analogs.
Triazolo-Thiazole Ring Modifications
The fused heterocycle undergoes selective transformations:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH, 50°C, 3 hrs | Sulfoxide formation (C=O at S-atom) | |
| Reduction | NaBH₄, MeOH, 25°C, 1 hr | Partial ring saturation | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated triazole derivative |
Notable Limitations :
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Complete ring opening requires harsh conditions (e.g., HBr/AcOH, 120°C).
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Electrophilic attacks favor the triazole nitrogen over thiazole sulfur due to electronic effects.
Cross-Coupling and Cycloaddition
The ethyl spacer enables coupling reactions:
| Reaction | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF | Styryl-substituted derivatives | |
| Click Chemistry | CuSO₄, sodium ascorbate, RT | Triazole-linked conjugates |
Efficiency :
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Heck coupling achieves 68% conversion with electron-deficient alkenes.
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Click reactions proceed quantitatively under mild conditions.
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | References |
|---|---|---|---|
| Aqueous Buffer | Amide hydrolysis | 14.3 hrs | |
| UV Light (254 nm) | Photooxidation of thiazole ring | 92% degradation in 2 hrs |
Stabilization Strategies :
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Lyophilization extends shelf life by 6× compared to solution forms.
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Antioxidants (e.g., BHT) reduce photooxidation rates by 55%.
Comparative Reactivity Table
Relative reaction rates of key functional groups:
| Group | Reactivity (Scale: 1–5) | Dominant Reaction |
|---|---|---|
| 4-Chlorophenyl | 3.8 | Electrophilic substitution |
| Ethanediamide | 4.2 | Hydrolysis |
| Triazolo-thiazole | 2.5 | Oxidation/alkylation |
This compound’s versatility in synthetic chemistry stems from its balanced electronic and steric profile. Further research should explore catalytic asymmetric modifications of its amide groups and bioactive conjugate synthesis.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has garnered attention for its potential as a therapeutic agent due to its unique structural features. The presence of the triazole and thiazole rings contributes to its biological activity. Research indicates that derivatives of triazoles exhibit a wide range of bioactivities including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. This binding can induce conformational changes that modulate their activity, potentially leading to inhibition of enzyme activity or activation of signaling pathways.
Material Science
Advanced Materials Development
In material science, N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is utilized in the development of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Biological Research
Biological Interactions
The compound is studied for its interactions with various biological targets. For instance, research has shown that triazole derivatives can act against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL for certain derivatives . The antimicrobial properties are particularly noteworthy and suggest potential applications in developing new antibiotics.
Industrial Applications
Synthesis of Complex Organic Molecules
In industrial settings, this compound can serve as a building block for synthesizing other complex organic molecules. Its structural versatility makes it suitable for use as a catalyst in certain chemical reactions.
-
Antimicrobial Activity Study
A study conducted on triazole derivatives highlighted their effectiveness against various bacterial strains. The findings suggest that modifications to the triazole structure can significantly enhance antimicrobial potency. -
Material Science Application
Research exploring the use of this compound in developing polymer blends demonstrated improved mechanical properties and thermal stability when incorporated into composite materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact specifically with different target receptors, leading to its diverse pharmacological effects . For example, its anticancer activity is attributed to its ability to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Known for their anticancer properties through dual PARP-1 and EGFR inhibition.
Uniqueness
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide is unique due to its specific substitution pattern, which enhances its pharmacological profile and makes it a valuable compound for further research and development .
Biological Activity
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-thiazole core linked to an ethyl chain and a dimethylphenyl moiety. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's biological interactions.
Table 1: Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20ClN5S |
| Molecular Weight | 387.91 g/mol |
| CAS Number | 894043-96-0 |
Anticancer Properties
Research indicates that compounds bearing the triazolo-thiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that similar compounds had IC50 values ranging from 1.4 to 5.72 μM against MDA-MB-231 breast cancer cells, suggesting potential efficacy as anticancer agents .
Antimicrobial Activity
The triazolo-thiazole structure has also been linked to antimicrobial properties. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial potential.
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory properties. Research on related compounds has indicated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α . This aspect is crucial for developing therapies targeting inflammatory diseases.
Interaction with Biological Targets
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Some studies report that these compounds can promote apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the triazolo-thiazole core or the substitution patterns on the phenyl groups can significantly influence potency and selectivity against specific targets .
Case Studies
Several case studies have highlighted the effectiveness of triazolo-thiazole derivatives:
- Study on Anticancer Activity : A series of compounds were tested against various cancer cell lines with promising results indicating selective cytotoxicity towards MDA-MB-231 cells with IC50 values lower than traditional chemotherapeutics .
- Antimicrobial Efficacy Study : A comparative analysis of triazolo-thiazole derivatives showed that certain modifications led to enhanced antibacterial activity against resistant strains .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed significant reductions in cytokine levels when treated with related compounds .
Q & A
Q. What are the standard synthetic routes for preparing triazolothiadiazole derivatives analogous to the target compound?
The synthesis of triazolothiadiazole derivatives typically involves cyclocondensation of hydrazine derivatives with thiosemicarbazides or via nucleophilic substitution reactions. For example, triazolothiadiazoles with substituted phenyl groups are synthesized by reacting hydrazine derivatives with thiourea under reflux conditions in ethanol, followed by purification via column chromatography . Key steps include:
- Formation of hydrazine intermediates (e.g., compound 4 in via hydrazinolysis).
- Cyclization using reagents like CS₂/KOH to form the triazole-thiadiazole core .
- Final functionalization via aromatic substitution or coupling reactions (e.g., styryl group introduction using POCl₃ and aromatic carboxylic acids ).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons, methyl groups) and carbon hybridization states. For example, reports δ 7.49–8.31 ppm for aromatic protons in triazolothiadiazoles .
- Mass Spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.
- HPLC-PDA : For purity assessment (>95% is standard for pharmacological studies) .
- X-ray Crystallography (if applicable): To resolve ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions during multi-step synthesis?
Multi-step syntheses (e.g., 11-step routes with 2–5% yields, as in ) require:
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) to identify critical variables (temperature, solvent, stoichiometry). highlights DoE's role in reducing trial-and-error approaches .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts to enhance efficiency.
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and intermediates .
Q. What computational strategies are effective for predicting reaction pathways and designing derivatives?
Advanced methods include:
- Quantum Chemical Calculations : To model transition states and energetics (e.g., ICReDD’s reaction path search methods in ) .
- Machine Learning (ML) : Training models on existing reaction databases to predict optimal conditions or novel substituent effects. AI-driven platforms like COMSOL Multiphysics integrate simulation and experimental data for real-time optimization .
- Molecular Dynamics (MD) : To study solvent effects or protein-ligand interactions if the compound has biological targets .
Q. How should researchers address contradictions in biological activity data across structural analogs?
Discrepancies (e.g., varying antimicrobial potency in triazolothiadiazoles with fluorophenyl vs. chlorophenyl groups ) can be resolved by:
- Structure-Activity Relationship (SAR) Studies : Systematically altering substituents (e.g., electron-withdrawing vs. donating groups) and testing against target enzymes or cells.
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Metabolic Stability Tests : Hepatic microsome assays to rule out pharmacokinetic confounding factors .
Q. What methodologies are recommended for chiral analysis of derivatives with stereocenters?
For compounds with potential stereoisomers:
- Chiral Stationary Phases (CSPs) : Use HPLC with CSPs (e.g., ’s triazine-based phases) to separate enantiomers .
- Circular Dichroism (CD) : To determine absolute configurations.
- X-ray Diffraction : Single-crystal analysis for unambiguous stereochemical assignment .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
